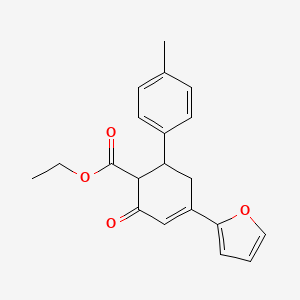
Ethyl 4-(furan-2-yl)-6-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-275332 involves several steps, typically starting with the preparation of the core structure, followed by specific functional group modifications. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
WAY-275332 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions often require specific conditions such as controlled temperature, pressure, and pH, along with the use of catalysts to facilitate the reactions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified versions of the original compound with different functional groups.
Scientific Research Applications
WAY-275332 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: It is used to investigate cellular processes and pathways, particularly those involving Rho-associated protein kinase.
Medicine: It has potential therapeutic applications in the treatment of diseases related to smooth muscle contraction and other cellular processes.
Industry: It is used in the development of new materials and chemical products, leveraging its unique chemical properties.
Mechanism of Action
WAY-275332 exerts its effects by inhibiting Rho-associated protein kinase, which is involved in the regulation of smooth muscle contraction and other cellular processes. By binding to the active site of the enzyme, it prevents the phosphorylation of target proteins, thereby modulating various cellular functions . This inhibition can lead to the relaxation of smooth muscles and has potential therapeutic implications for conditions such as hypertension and other cardiovascular diseases.
Comparison with Similar Compounds
WAY-275332 can be compared with other inhibitors of Rho-associated protein kinase, such as Y-27632 and fasudil. While all these compounds share a common mechanism of action, WAY-275332 is unique in its specific binding affinity and selectivity for the enzyme. This uniqueness can be attributed to its distinct chemical structure, which allows for more targeted inhibition and potentially fewer side effects .
Similar Compounds:
WAY-275332 stands out due to its specific molecular interactions and potential for therapeutic applications, making it a valuable compound in scientific research and development.
Properties
Molecular Formula |
C20H20O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl 4-(furan-2-yl)-6-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C20H20O4/c1-3-23-20(22)19-16(14-8-6-13(2)7-9-14)11-15(12-17(19)21)18-5-4-10-24-18/h4-10,12,16,19H,3,11H2,1-2H3 |
InChI Key |
WUHSLQFDPVJSNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=CO2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















